5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)12-13(7)3/h5H,4H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJSHJCCYRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A foundational approach involves cyclocondensation reactions between pyrazole-containing thiosemicarbazides and electrophilic agents. The synthesis begins with 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, prepared via hydrazinolysis of the corresponding methyl ester . Reacting this carbohydrazide with carbon disulfide in alkaline ethanol (50% KOH, reflux, 6 h) yields the potassium dithiocarbazate intermediate. Subsequent acidification with HCl (pH 3–4) triggers cyclization to form the triazole-thione core .
Key Reaction Parameters
Alkylation of the triazole-thione at the N4 position is achieved using ethyl bromide in dimethylformamide (DMF) with triethylamine as a base. This step introduces the ethyl group, critical for modulating the compound’s lipophilicity . Thiolation is completed via reduction of the thione using sodium borohydride in tetrahydrofuran (THF), yielding the final thiol derivative .
Hydrazine-Mediated Cyclization with Triethyl Orthoethylate
An alternative route leverages triethyl orthoethylate to construct the triazole ring directly. 5-Amino-1,3-dimethyl-1H-pyrazole reacts with triethyl orthoethylate in refluxing dioxane (12 h), forming an imidate intermediate. Treatment with hydrazine hydrate (80°C, 4 h) induces cyclodehydration, producing the 4-ethyl-1,2,4-triazole scaffold .
Optimization Insights
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Catalyst: Pyridine (10 mol%) accelerates imidate formation.
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Workup: Precipitation in ice-water enhances purity (≥95% by HPLC).
Thiol incorporation is achieved by reacting the triazole intermediate with phosphorus pentasulfide (P₂S₅) in dry toluene (reflux, 8 h). This method avoids thione intermediates, directly affording the thiol functionality with minimal byproducts .
Microwave-Assisted One-Pot Synthesis
Emerging techniques utilize microwave irradiation to condense reaction times. A mixture of 1,3-dimethyl-5-hydrazineyl-1H-pyrazole, ethyl isothiocyanate, and triethyl orthoethylate undergoes microwave-assisted cyclization (150°C, 30 min, 300 W). This single-step protocol achieves 88% yield, significantly outperforming conventional heating .
Advantages
-
Time Efficiency: 30 min vs. 12–24 h for traditional methods.
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Green Chemistry: Reduced solvent consumption (ethanol only).
Post-Functionalization of Preformed Triazole Cores
For industrial-scale production, modular approaches are favored. Commercially available 4-ethyl-4H-1,2,4-triazole-3-thiol undergoes Ullmann coupling with 5-iodo-1,3-dimethyl-1H-pyrazole. Copper(I) iodide (10 mol%) and trans-1,2-diaminocyclohexane (20 mol%) in dimethyl sulfoxide (DMSO) at 110°C (24 h) facilitate C–N bond formation .
Performance Metrics
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
The cyclocondensation route proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of carbon disulfide, followed by intramolecular cyclization. Alkylation at N4 occurs preferentially due to the lower steric hindrance compared to N1 or N2 positions . Microwave methods exploit dielectric heating to accelerate ring-closing transitions, reducing activation energy .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole or triazole rings.
Substitution: Both the pyrazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced forms of the pyrazole or triazole rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole and triazole rings can bind to enzyme active sites, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Key Differences : Substitution at position 4 (phenyl vs. ethyl) and pyrazole substituents (5-methyl vs. 1,3-dimethyl).
- Impact : The phenyl group enhances aromatic interactions, while ethyl improves lipophilicity. The 1,3-dimethylpyrazole in the target compound may confer greater steric hindrance and metabolic stability compared to the 5-methyl group .
b) 4,5-Diphenyl-1,2,4-triazole-3-thiol
- Key Differences : Lacks pyrazole; positions 4 and 5 are substituted with phenyl groups.
- This compound demonstrated anticoccidial activity against Eimeria stiedae in rabbits, suggesting that pyrazole incorporation in the target compound might alter its parasiticidal efficacy .
c) 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
- Key Differences : Pyridyl substituent at position 5 instead of pyrazole.
- unmeasured values for the target compound) in electrochemical studies .
a) Antioxidant Activity
- Target Compound: Not directly tested, but analogues like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed moderate DPPH radical scavenging activity (IC~50~ ~50–100 μM) .
b) Antimicrobial Activity
- 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol : Exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Target Compound : The dimethylpyrazole moiety could broaden activity against resistant strains due to increased steric protection against enzymatic degradation.
c) Antiviral Potential
- Target Compound : The ethyl and dimethylpyrazole groups may optimize binding to viral proteases or helicases, warranting further in silico studies.
Electrochemical and Physicochemical Properties
- Redox Potential: Pyridyl-substituted triazoles exhibit lower oxidation potentials (0.87 V) than phenyl or alkyl-substituted analogues .
Biological Activity
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄S |
| Molecular Weight | 196.28 g/mol |
| CAS Number | 2749-59-9 |
| Solubility | Highly soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit antifungal and antimicrobial properties, likely through the inhibition of key enzymes involved in pathogen metabolism.
Antifungal Activity
Research indicates that compounds similar to this compound possess significant antifungal properties. For instance, triazole derivatives have been shown to inhibit the growth of fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole .
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially by interfering with bacterial cell wall synthesis or function .
Study on Antifungal Efficacy
A study evaluated the antifungal efficacy of similar triazole compounds against Candida albicans. The results showed a significant reduction in fungal viability with increasing concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL for effective antifungal activity .
Study on Antimicrobial Properties
Another study investigated the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a broad-spectrum antimicrobial agent .
Toxicological Profile
The safety profile of this compound has been assessed in various studies. Acute toxicity tests in animal models suggest that it has a low toxicity profile at therapeutic doses. However, chronic exposure studies are needed to fully understand its long-term effects on human health and the environment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives are condensed with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid under reflux for 2 hours to form Schiff bases, followed by alkylation or Mannich base formation . Key intermediates are characterized using elemental analysis, ¹H-NMR, and LC-MS .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : ¹H-NMR is essential for verifying substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.3 ppm). LC-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 264–280). Elemental analysis ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The thiol (-SH) group contributes to moderate aqueous solubility at basic pH but instability under oxidizing conditions. LogP values (~2.5–3.1) suggest lipophilicity, necessitating DMSO or ethanol for dissolution in biological assays. Stability studies recommend storage at –20°C under inert gas .
Advanced Research Questions
Q. How can molecular docking and ADME studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding modes. ADME analysis (e.g., SwissADME) evaluates drug-likeness:
| Parameter | Value Range |
|---|---|
| Lipinski violations | ≤1 |
| TPSA | 80–100 Ų |
| GI absorption | High |
| Modifying the pyrazole or triazole substituents improves target affinity and pharmacokinetics . |
Q. How can contradictory biological activity data (e.g., antifungal vs. antibacterial) be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., fungal strain variability). Validate via dose-response curves (IC50) and comparative studies with reference drugs (e.g., fluconazole). Use checkerboard assays to rule out synergy/antagonism with adjuvants .
Q. What strategies optimize regioselectivity during alkylation of the triazole-thiol moiety?
- Methodological Answer : Alkylation at the S-position is favored using alkyl halides in DMF with K2CO3. For N-alkylation, protect the thiol group with trityl chloride before reaction. Monitor regioselectivity via ¹H-NMR (disappearance of -SH proton at δ ~13.5 ppm) .
Q. How do substituents on the pyrazole ring (e.g., methyl vs. fluorophenyl) affect the compound’s bioactivity?
- Methodological Answer : Methyl groups enhance metabolic stability but reduce polarity. Fluorophenyl substituents increase antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) via hydrophobic interactions. SAR studies show:
| Substituent | Antifungal MIC (µg/mL) |
|---|---|
| 3-Fluorophenyl | 8 |
| 4-Methoxyphenyl | 16 |
| 2,6-Dichlorophenyl | 4 |
| Electron-withdrawing groups improve target binding . |
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for this compound?
- Methodological Answer : Cytotoxicity discrepancies stem from cell line specificity (e.g., HeLa vs. HEK293) and assay duration (24 vs. 72 hours). Mitigate by standardizing MTT/WST-1 protocols and including positive controls (e.g., doxorubicin). Use in silico toxicity predictors (ProTox-II) to prioritize derivatives .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure reproducibility?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
